6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
Description
The compound 6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine features a purine core (9-methyl-9H-purine) linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold via a sulfonyl group substituted with a 3,5-dimethyloxazole moiety. The sulfonyl group enhances electrophilicity and may influence binding specificity, while the oxazole substituent contributes to solubility and metabolic stability .
Properties
IUPAC Name |
3,5-dimethyl-4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-10-15(11(2)27-21-10)28(25,26)24-6-12-4-23(5-13(12)7-24)17-14-16(18-8-19-17)22(3)9-20-14/h8-9,12-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODNPNRHPHPXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Differences
Hypothesized Pharmacological Impacts
Solubility and Bioavailability :
- The target compound’s 3,5-dimethyloxazole substituent introduces heteroatoms (O, N) that improve aqueous solubility compared to the 3,5-difluorophenyl group in Compound 5, which is more lipophilic .
- Compound 4’s benzonitrile group may confer higher polarity but could limit blood-brain barrier penetration.
Target Binding Affinity :
- The oxazole’s electron-withdrawing properties could enhance hydrogen bonding with kinase ATP pockets, whereas Compound 5’s fluorophenyl group might rely on hydrophobic interactions.
Limitations of Current Data
Structural inferences are based on established medicinal chemistry principles and substituent effects .
Methodological Considerations
- Structural Analysis : Programs like SHELXL () are critical for resolving crystallographic data, which could clarify binding conformations of the purine core and sulfonyl-linked substituents.
- Synthetic Feasibility : The oxazole moiety in the target compound may require multi-step synthesis compared to simpler aryl groups in analogs, impacting scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
